N-Acetyl Amonafide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435088 | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69409-02-5 | |
| Record name | N-Acetylamonafide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLAMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Molecular Research of N Acetyl Amonafide
Topoisomerase II Poisoning and DNA Cleavage Induction
Topoisomerase II (Topo II) is a crucial nuclear enzyme that manages DNA topology during processes like replication, transcription, and chromosome segregation. tandfonline.com Topo II inhibitors, including certain anticancer drugs, interfere with the enzyme's breakage-reunion cycle, leading to the accumulation of covalent Topo II-DNA complexes, known as cleavage complexes, which can result in DNA strand breaks and ultimately cell death. tandfonline.comresearchgate.net N-Acetyl Amonafide (B1665376) has been identified as a Topo II poison, inducing DNA cleavage by stabilizing these complexes. aacrjournals.org
Comparative Analysis of N-Acetyl Amonafide and Amonafide Topoisomerase II Activity
Studies comparing the activity of this compound and amonafide on Topo II have revealed notable differences. While both compounds induce Topo II-mediated DNA cleavage, this compound has been shown to induce higher levels of Topo II covalent complexes than the parent compound in cells. aacrjournals.org Furthermore, the level of Topo II covalent complexes induced by this compound increases with increasing dose, whereas amonafide exhibits a plateau in the level of these complexes at relatively low doses. aacrjournals.org This suggests that NAA may act more like a conventional Topo II poison compared to amonafide, which might interact with Topo II in a less conventional manner. aacrjournals.org
Amonafide's action against Topo II is largely ATP-independent, a characteristic that distinguishes it from many other Topo II poisons. aacrjournals.orgnih.gov Research is ongoing to fully understand if this compound shares this ATP-independent characteristic or if its interaction with Topo II is more ATP-dependent, aligning it more closely with conventional Topo II inhibitors. aacrjournals.org
Specificity of DNA Cleavage Sites Induced by this compound
Amonafide is known to induce DNA cleavage at a restricted set of sites, often showing a strong preference for a cytosine at position -1 and excluding guanines and thymines at this position in pBR322 DNA. researchgate.netnih.govnih.gov A lower preference for an adenine (B156593) at position +1 has also been noted for amonafide. nih.gov The specific DNA cleavage sites induced by this compound are a subject of ongoing investigation. Understanding the site specificity of NAA is crucial for fully characterizing its interaction with the Topo II-DNA complex and comparing it to the known specificity of amonafide. aacrjournals.orgnih.gov
ATP Dependence/Independence of Topoisomerase II Interaction
As mentioned, amonafide's interaction with Topo II and its induction of DNA cleavage are largely ATP-independent. aacrjournals.orgnih.gov This is an unusual property among Topo II poisons. aacrjournals.org The ATP dependence or independence of this compound's interaction with Topo II is a key area of research to determine if it retains this characteristic of the parent compound or exhibits behavior more typical of conventional Topo II inhibitors that require ATP hydrolysis for optimal activity. aacrjournals.orgaacrjournals.org
DNA Intercalation Properties and Molecular Interactions
Naphthalimides, the class of compounds to which amonafide and this compound belong, are known to interact with DNA through intercalation. rhhz.netwikipedia.org Intercalation involves the insertion of a planar aromatic system between the base pairs of the DNA double helix, leading to distortions in DNA conformation, such as unwinding and lengthening. rhhz.net Both amonafide and this compound are considered DNA intercalators. wikipedia.orgmedchemexpress.com This intercalation is believed to play a role in their mechanism of action, including their interaction with Topo II. researchgate.netrhhz.netnih.gov Molecular interaction studies aim to detail how this compound binds to DNA, the specific regions or sequences it favors, and the resulting conformational changes in the DNA structure. researchgate.net
Cellular Mechanisms of Action Beyond Topoisomerase II Inhibition
Induction of Apoptosis
This compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines. aacrjournals.orgnih.govbiosynth.comamericanelements.com Apoptosis induction is a common outcome of DNA damage and Topo II inhibition. researchgate.net Studies investigating the induction of apoptosis by this compound aim to identify the specific signaling pathways involved and how they are triggered by NAA's molecular interactions, including but not limited to its effects on Topo II and DNA intercalation. aacrjournals.orgmedchemexpress.comnih.govamericanelements.com For example, amonafide has been shown to induce apoptotic signaling by blocking the binding of Topo II to DNA. medchemexpress.com
Impact on Gene Expression Patterns and Non-coding RNA
Studies comparing amonafide and its derivatives, including those designed to avoid N-acetylation, have investigated their impact on gene expression patterns and non-coding RNA. nih.gov These studies aim to identify common cellular targets and potentially new mechanisms of tumor cell inhibition. nih.gov Changes in the expression of both known and unknown genes and non-coding RNA have been observed, providing potential insights into the molecular pathways affected by these compounds. nih.gov
Elimination of Perinucleolar Compartment (PNC) as a Marker of Metastatic Potential
The perinucleolar compartment (PNC) is a nuclear substructure found predominantly in cancer cells and its prevalence has been correlated with metastatic potential in several cancers. researchgate.netnih.govresearchgate.net Certain naphthalimide derivatives, including amonafide and some of its 6-amino derivatives (numonafides), have demonstrated the ability to reduce PNC prevalence. nih.govresearchgate.net This suggests a potential mechanism by which these compounds might impact metastatic potential. nih.govresearchgate.net
Autophagic Cell Death Induction
Some naphthalimide derivatives, including novel analogues designed to avoid the toxicity associated with this compound, have been shown to induce autophagic cell death in cancer cells. aacrjournals.orgaacrjournals.orgrsc.orgresearchgate.net This is in contrast to amonafide, which is known to induce apoptosis. aacrjournals.orgaacrjournals.org For example, the amonafide derivative UNBS5162 has been found to provoke autophagy and senescence in prostate cancer cells, rather than inducing apoptosis. aacrjournals.orgaacrjournals.org Mechanistic studies on enzyme-responsive amonafide prodrugs also indicate the induction of autophagic cell death. rsc.orgresearchgate.net
Overcoming Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by efflux pumps like P-glycoprotein (Pgp) and Multidrug Resistance Protein 1 (MRP-1). nih.govgoogle.comclue.io Amonafide has shown activity even in the presence of Pgp-mediated MDR. nih.govmedchemexpress.com Research into overcoming MDR with amonafide and its derivatives explores their interactions with these transporter proteins. nih.govmedchemexpress.com
Interaction with P-glycoprotein (Pgp)
Amonafide has demonstrated less Pgp-mediated transport (efflux) compared to other chemotherapy agents like daunorubicin (B1662515) in certain cancer cells. nih.gov This reduced efflux contributes to its ability to retain cytotoxic activity in the presence of Pgp-mediated MDR. nih.govmedchemexpress.com While this compound is a metabolite, studies have indicated that cell lines overexpressing Pgp did not display transport of, or resistance to, acetyl amonafide. researchgate.net
Interaction with Breast Cancer Resistance Protein (BCRP)
This compound (NAA) is the active, though myelosuppressive, metabolite of the investigational cancer drug amonafide nih.govcapes.gov.br. Amonafide itself is a naphthalimide derivative, functioning as a potential topoisomerase inhibitor and DNA intercalator wikipedia.org. While amonafide has been reported as not being a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2) nih.govnih.govidrblab.net, research into the interaction of its metabolite, this compound, with BCRP provides insights into potential mechanisms of drug disposition and resistance.
Studies investigating the interaction of various compounds with BCRP have included this compound as a potential substrate or modulator of this transporter researchgate.net. While some sources indicate amonafide is not a BCRP substrate nih.govnih.govidrblab.net, the specific interaction profile of the N-acetyl metabolite with BCRP is a subject of ongoing research. This compound has been described as a potent antitumor agent that inhibits the uptake and efflux of anticancer drugs in tumor cells, suggesting a potential interaction with transport proteins involved in these processes biosynth.com.
Further research, potentially involving in vitro transport assays using cell lines overexpressing BCRP or in vivo studies in BCRP knockout models, would be necessary to fully elucidate the nature and extent of the interaction between this compound and Breast Cancer Resistance Protein and its implications for the compound's efficacy and toxicity.
Metabolism and Pharmacogenetics of N Acetyl Amonafide
Role of N-Acetyltransferase 2 (NAT2) in N-Acetyl Amonafide (B1665376) Formation
N-acetylation of amonafide is primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2). aacrjournals.orgrhhz.netthno.org NAT2 is a phase II drug-metabolizing enzyme predominantly expressed in the liver and gastrointestinal tract. tandfonline.comnih.govresearchgate.netresearchgate.net This enzyme is responsible for the N-acetylation of numerous aromatic amines and hydrazine (B178648) drugs. nih.govresearchgate.nettandfonline.com
Genetic Polymorphisms of NAT2 and Acetylator Phenotypes (Slow vs. Fast)
The NAT2 gene is highly polymorphic in humans, with numerous single nucleotide polymorphisms (SNPs) in its coding region. tandfonline.comnih.govresearchgate.netnih.gov These genetic variations are inherited as NAT2 haplotypes and genotypes, leading to distinct acetylator phenotypes: rapid, intermediate, and slow. tandfonline.comnih.govresearchgate.nettandfonline.com The frequency of these phenotypes varies significantly across different racial and ethnic groups. taylorandfrancis.comtandfonline.com
The slow acetylator phenotype is generally associated with decreased or absent NAT2 enzyme activity, while the rapid acetylator phenotype is linked to higher enzyme activity. researchgate.netnih.govtandfonline.com The intermediate acetylator phenotype represents a heterozygous state. nih.gov
Inter-individual Variability in N-Acetylation and its Consequences
The genetic polymorphisms in NAT2 result in significant inter-individual variability in the rate of N-acetylation. taylorandfrancis.comtandfonline.comresearchgate.nettandfonline.comnih.govtandfonline.com This variability has notable consequences for the metabolism of drugs that are NAT2 substrates, including amonafide. tandfonline.comresearchgate.nettandfonline.com
In the case of amonafide, the extent of N-acetylation, primarily determined by NAT2 phenotype, is a major factor influencing its metabolic handling and the formation of N-Acetyl Amonafide. nih.gov Early studies suggested inter-individual differences in the metabolic processing of amonafide, with some patients showing no detectable N-acetylated metabolites in urine. taylorandfrancis.com
Studies have shown that individuals with different acetylator phenotypes exhibit differing capacities to acetylate NAT2 substrates. tandfonline.comresearchgate.net This difference in acetylation capacity directly impacts the rate and extent of this compound formation from amonafide.
Pharmacokinetic Profiles of this compound
The pharmacokinetic profile of this compound is influenced by the rate of its formation, which is dictated by the individual's NAT2 acetylator phenotype. aacrjournals.orgtaylorandfrancis.comrhhz.nettandfonline.comascopubs.org
Plasma Concentration-Time Profiles
Plasma concentrations of this compound have been measured following amonafide administration. Studies have shown that plasma levels of this compound are substantially higher in individuals who are rapid acetylators compared to slow acetylators. aacrjournals.orgtandfonline.com For example, in one study, plasma levels of this compound 45 minutes and 24 hours after amonafide administration were significantly greater in rapid acetylators (585 ng/ml and 112 ng/ml, respectively) than in slow acetylators (130 ng/ml and 11 ng/ml, respectively). tandfonline.com
Interactive Data Table: Plasma this compound Concentrations
| Acetylator Phenotype | Time After Amonafide Administration | Plasma Concentration (ng/ml) |
| Rapid | 45 minutes | 585 |
| Rapid | 24 hours | 112 |
| Slow | 45 minutes | 130 |
| Slow | 24 hours | 11 |
Data derived from search result tandfonline.com.
This compound plasma concentrations can reach or exceed those of the parent compound, amonafide, within a few hours after amonafide administration. researchgate.net
Area Under the Curve (AUC) Analysis
Area Under the Curve (AUC) is a pharmacokinetic parameter that reflects the total exposure to a drug or metabolite over time. Analysis of this compound AUC has revealed significant differences based on acetylator phenotype. aacrjournals.orgrhhz.nettandfonline.com
The mean ratio of this compound AUC to amonafide AUC has been shown to be markedly different between slow and rapid/intermediate acetylators. ascopubs.org In one study, the mean this compound/amonafide AUC ratio was 0.66 for slow acetylators (range 0.28 - 1.31) compared to 2.75 for intermediate/rapid acetylators (range 1.2 - 5.98), with this difference being statistically significant (p = 0.00008). ascopubs.org
Interactive Data Table: Mean this compound / Amonafide AUC Ratio
| Acetylator Phenotype | Mean AUC Ratio (NAA/Amonafide) | Range | p-value |
| Slow | 0.66 | 0.28 - 1.31 | 0.00008 |
| Intermediate/Rapid | 2.75 | 1.2 - 5.98 |
Data derived from search result ascopubs.org.
While this compound concentrations and AUC are higher in rapid acetylators, the estimated AUC of amonafide itself was not found to be different between fast and slow acetylators in one study, suggesting a complex pharmacokinetic interplay. taylorandfrancis.com However, another source indicates that the total plasma clearance of amonafide was paradoxically lower in fast acetylators, contributing to a greater amonafide AUC in this group. jst.go.jppharmgkb.org
Clearance Rates and Their Relation to Acetylator Phenotype
Clearance is a measure of the body's ability to eliminate a substance. For this compound, its clearance is intrinsically linked to the metabolic rate of amonafide.
The relationship between acetylator phenotype and clearance rates for amonafide and this compound is complex and has been the subject of research. While higher this compound levels are seen in rapid acetylators, some studies have indicated a paradoxical lower total plasma clearance of the parent compound, amonafide, in rapid acetylators. jst.go.jppharmgkb.org This has been hypothesized to be due to competition for oxidation of amonafide by its acetylated metabolite. jst.go.jppharmgkb.org
Urinary excretion of this compound has been reported to be low, suggesting that further metabolism is likely the major elimination pathway for this metabolite. researchgate.net
Pharmacodynamic Relationships and Predictive Modeling
Pharmacodynamic studies of amonafide, focusing on its active metabolite this compound, have aimed to understand the relationship between drug exposure and clinical effects, particularly toxicity. nih.govascopubs.org The highly variable toxicity observed with amonafide has been a significant factor in its clinical development. taylorandfrancis.comaacrjournals.org Predictive modeling has been employed to identify factors contributing to this variability and potentially guide individualized dosing strategies. nih.govnih.gov
Correlation between this compound Levels and Biological Effects
Research has established a correlation between plasma levels of this compound and the biological effects of amonafide, particularly myelosuppression. tandfonline.comresearchgate.netwdh.ac.id this compound is considered an active metabolite that contributes to the toxicity observed with amonafide treatment. nih.govascopubs.orgtandfonline.com Studies have shown that higher plasma concentrations of this compound are associated with increased incidence and severity of myelosuppression, a key toxicity of amonafide. nih.govtandfonline.com
Data from clinical trials have demonstrated substantially higher plasma levels of this compound in individuals with certain metabolic profiles compared to others, and these higher levels correlate with greater toxicity. nih.govtandfonline.com
Influence of Acetylator Phenotype on Pharmacodynamic Responses
The N-acetylation of amonafide is subject to genetic polymorphism, primarily due to variations in the NAT2 gene. tandfonline.comnih.govtandfonline.com This genetic variability results in distinct acetylator phenotypes: slow, intermediate, and rapid. tandfonline.comtandfonline.com The acetylator phenotype significantly influences the metabolism of amonafide and, consequently, the formation and plasma concentrations of this compound. taylorandfrancis.comtandfonline.comtandfonline.com
Studies have consistently shown that acetylator phenotype is a primary determinant of amonafide toxicity. nih.govascopubs.orgnih.gov Rapid acetylators, who metabolize amonafide more extensively to this compound, tend to experience higher levels of the active metabolite and, subsequently, greater toxicity, particularly myelosuppression, at standard doses compared to slow acetylators. nih.govnih.govtandfonline.comaacrjournals.org
Clinical data illustrate the impact of acetylator phenotype on nadir white blood cell (WBC) counts, a measure of myelosuppression. nih.govaacrjournals.org
| Acetylator Phenotype | Median WBC Nadir (/µL) |
| Slow Acetylators | 1600 aacrjournals.org |
| Fast Acetylators | 2000-5300 (depending on dose) nih.govaacrjournals.org |
Note: Data for fast acetylators is presented across different dose levels in the source, showing a range of median WBC nadirs.
Further research has indicated that while slow acetylators generally have lower this compound levels and less toxicity at standard doses, rapid acetylators exhibit significantly higher plasma concentrations of the metabolite, correlating with increased myelosuppression. nih.govtandfonline.com
Integration of Gender and Baseline Physiological Parameters in Pharmacodynamic Models
Beyond acetylator phenotype, other factors have been integrated into pharmacodynamic models to better predict the response to amonafide, including gender and baseline physiological parameters. nih.govnih.govresearchgate.netwdh.ac.idnih.gov
Studies have indicated that gender can influence the pharmacokinetics and pharmacodynamics of amonafide. ascopubs.orgnih.gov For instance, some analyses have shown slower clearance of amonafide in women, particularly minority women, which was associated with a higher incidence of severe leukopenia. nih.govascopubs.org
Baseline physiological parameters, such as pretreatment white blood cell count and albumin levels, have also been identified as factors independently associated with amonafide toxicity. nih.govnih.govnih.gov Incorporating these parameters into pharmacodynamic models, alongside acetylator phenotype and gender, has been explored to refine predictive capabilities and potentially improve individualized dosing strategies aimed at minimizing toxicity while maintaining efficacy. nih.govnih.gov A pharmacodynamic model for nadir WBC count has been developed that includes acetylator phenotype, 24-hour this compound plasma concentration, gender, and pretreatment WBC. nih.govaacrjournals.org
| Factor | Influence on Toxicity (as indicated in models) |
| Acetylator Phenotype (Fast) | Increased Toxicity nih.govnih.govaacrjournals.org |
| 24-hour this compound Level | Increased Toxicity nih.govaacrjournals.org |
| Gender (Female) | Potential for Slower Clearance/Increased Toxicity nih.govascopubs.orgnih.gov |
| Pretreatment WBC Count | Lower Count associated with Increased Toxicity nih.govnih.govnih.gov |
| Albumin Level | Lower Level associated with Increased Toxicity nih.gov |
These integrated models represent an effort to account for the multifactorial nature of drug response variability and move towards more personalized therapeutic approaches for amonafide based on the pharmacodynamics of this compound. nih.govwdh.ac.id
Preclinical Research and Investigational Models of N Acetyl Amonafide
In Vitro Studies in Cancer Cell Lines
In vitro research provides crucial insights into the direct effects of N-Acetyl Amonafide (B1665376) on cancer cells, including its potency in inhibiting cell growth and its activity against drug-resistant phenotypes.
Cytotoxicity and Growth Inhibition Assays (IC50 determination)
Cytotoxicity and growth inhibition assays, often quantified by IC50 values, are fundamental in determining the potency of N-Acetyl Amonafide against different cancer cell lines. This compound has demonstrated cytotoxic activity in various cancer cell lines. For instance, a study investigating amonafide and its metabolite noted that this compound is cytotoxic. researchgate.net Another study comparing amonafide and a novel analogue, R16, in a panel of 20 human tumor cell lines found that the average IC50 value for amonafide was 6.05 µmol/L. aacrjournals.org While specific comprehensive data tables for this compound's IC50 across a wide range of cell lines were not extensively detailed in the search results, its cytotoxic nature as a metabolite of amonafide, a compound with reported IC50 values in the micromolar range against various cancer cell lines (e.g., 17.96 uM for HL-60, 10.67 uM for HeLa, 11.88 uM for MCF-7), has been acknowledged. researchgate.netncats.io
Assessment in Multidrug Resistant Cell Lines
Evaluating this compound in multidrug resistant (MDR) cell lines is important to understand its potential to overcome common mechanisms of drug resistance in cancer therapy. Amonafide L-malate and its active metabolite, this compound, were studied in cell lines overexpressing P-glycoprotein (Pgp), multidrug resistance protein-1 (MRP-1), and breast cancer resistance protein (BCRP). ashpublications.org While cell lines overexpressing Pgp and MRP-1 did not show transport or resistance to acetyl amonafide, it was found to be a substrate for BCRP, with an observed 8-fold resistance in cells expressing BCRP and an 8-fold sensitization with the addition of fumitremorgin C (FTC). ashpublications.org This suggests that while this compound may bypass some resistance mechanisms, BCRP-mediated efflux could play a role in limiting its effectiveness in certain resistant cell types. Studies on amonafide analogues, such as R16, have also shown comparable cytotoxicity to amonafide against MDR cell lines, suggesting that modifications can retain or improve activity in resistant settings. aacrjournals.org
Cell-Free Systems for Mechanistic Elucidation
Cell-free systems are valuable tools for dissecting the molecular mechanisms of action of compounds like this compound, particularly concerning their interaction with DNA and enzymes like topoisomerase II. Amonafide has been verified to induce topoisomerase II-mediated DNA cleavage in a cell-free system. aacrjournals.org Research comparing amonafide and this compound in cell-free systems indicated that this compound induced higher levels of topoisomerase II covalent complexes than the parent compound. aacrjournals.org The level of these complexes increased with increasing concentrations of this compound, whereas amonafide showed a plateau at relatively low doses. aacrjournals.org This suggests that this compound may act more like a conventional topoisomerase II poison compared to amonafide, which might interact with the enzyme in a less conventional manner. aacrjournals.org
In Vivo Studies in Xenograft and Other Animal Models
In vivo studies using xenograft and other animal models are critical for evaluating the efficacy of this compound in a more complex biological setting, assessing its impact on tumor growth and comparing its performance to related compounds.
Efficacy in Tumor Growth Inhibition
In vivo studies have investigated the ability of this compound or prodrugs designed to release it to inhibit tumor growth in animal models. While direct studies focusing solely on administering this compound in xenograft models were not prominently detailed, research on amonafide and its analogues provides relevant context. Amonafide has demonstrated significant inhibition of tumor growth and reduction in tumor size in preclinical studies. researchgate.net Studies on novel amonafide derivatives, designed in part to address the metabolic variability associated with N-acetylation, have shown promising in vivo antitumor activity in xenograft models. For example, a novel enzyme-responsive prodrug (AcKLP) designed to release amonafide (and potentially this compound upon further metabolism) exhibited significant tumor growth inhibition in a xenograft U87 tumor-bearing mouse model. rsc.orgnih.gov Another study on numonafides, which are 6-amino derivatives of amonafide designed to avoid the problematic 5-position acetylation, showed efficacy in xenograft models of liver and gastric cancer, with one derivative, MEAN, demonstrating better tolerability than amonafide and another numonafide analogue (AN) while maintaining efficacy in inhibiting tumor growth. nih.govresearchgate.net
Investigation of Systemic Effects and Biomarkers of Response
Preclinical and clinical studies have investigated the systemic effects associated with amonafide, often linking them to the formation and presence of the this compound metabolite. The variability in the activity of the NAT2 enzyme among individuals leads to differential acetylation rates, which in turn influence the plasma concentrations of this compound and contribute to variations in systemic toxicity thno.orgcancernetwork.comtaylorandfrancis.comnih.gov.
Research has indicated a correlation between acetylator phenotype and the systemic effects observed. For instance, studies have shown that individuals classified as "fast acetylators" based on their NAT2 activity tend to have higher plasma concentrations of this compound taylorandfrancis.com. This higher concentration of the metabolite has been associated with an increased incidence of certain systemic toxicities, notably myelosuppression, including leukopenia and thrombocytopenia taylorandfrancis.comnih.govresearchgate.net.
Specific data from clinical investigations, often referenced in preclinical discussions due to the metabolite's relevance, illustrate this relationship. One study noted that fast acetylators had significantly greater grade 3 to 4 leukopenia after amonafide treatment compared to slow acetylators taylorandfrancis.com. Similarly, a correlation between the extent of myelosuppression (leukopenia and thrombocytopenia) and response to amonafide has been observed, suggesting that the systemic exposure to the active compound and/or its metabolite plays a role in both efficacy and toxicity researchgate.net.
While the primary focus when discussing this compound's systemic effects is often its contribution to toxicity, the link between acetylation status, metabolite levels, and observed systemic responses (both toxic and potentially therapeutic) positions NAT2 acetylator phenotype and this compound plasma concentrations as potential biomarkers of response and toxicity risk cancernetwork.comtaylorandfrancis.comnih.govresearchgate.netgoogle.com.
Studies exploring novel amonafide analogs have also considered the metabolic pathway and the formation of N-acetylated metabolites. Some analog development efforts have aimed to design compounds that avoid this toxic acetylation pathway to potentially reduce systemic toxicity while maintaining or improving efficacy semanticscholar.orgspandidos-publications.comnih.gov. Preclinical evaluations of such analogs often compare their toxicity profiles and efficacy in animal models to those of amonafide, indirectly highlighting the systemic impact attributed to the this compound metabolite of the parent compound nih.gov.
The investigation of systemic effects and biomarkers of response for this compound is intrinsically tied to the metabolism of its parent compound, amonafide. The data consistently point to the NAT2 enzyme and the resulting this compound levels as key factors influencing systemic exposure and toxicity in preclinical models and clinical observations.
Here are some illustrative data points derived from the search results, presented in interactive tables:
Table 1: Correlation between Acetylator Phenotype and Leukopenia Grade (Illustrative)
| Acetylator Phenotype | Incidence of Grade 3/4 Leukopenia |
| Fast Acetylators | Significantly Greater |
| Slow Acetylators | Lower |
Table 2: Correlation between Hematological Toxicity and Response (Illustrative)
| Hematological Toxicity Grade | Response Rate (%) |
| Leukopenia Grade 3/4 | 35.7 |
| Thrombocytopenia Grade 3/4 | 50 |
| No Leukopenia | 8.3 |
| No Thrombocytopenia | 7.1 |
Clinical Investigation and Dosing Strategies for N Acetyl Amonafide
Historical Clinical Trials of Amonafide (B1665376) and the Influence of N-Acetylation
Amonafide is extensively metabolized in the body, with N-acetylation being a key metabolic pathway that produces N-acetyl amonafide. nih.govaacrjournals.orgtandfonline.comtaylorandfrancis.com This metabolite has been found to possess activity nearly equipotent to the parent compound, amonafide. ascopubs.org Early clinical studies revealed that inter-subject variability in the rate of N-acetylation significantly influenced the clinical outcomes and toxicity observed with amonafide treatment. medpath.comnih.gov Patients classified as fast acetylators demonstrated increased toxicity when administered standard doses of amonafide compared to slow acetylators. nih.govtaylorandfrancis.com This paradoxical relationship, where faster metabolism to an active metabolite leads to greater toxicity, is hypothesized to be due to higher levels of the active this compound or a potential effect on the clearance of the parent drug. tandfonline.comresearchgate.netnih.govnih.gov The extent of N-acetylation emerged as a primary determinant of toxicity at a fixed dose of amonafide. nih.gov
Phase I/II Clinical Trials
Amonafide was evaluated in Phase I clinical trials to assess its safety and pharmacokinetics in patients with refractory solid tumors. nih.gov These early trials were crucial in identifying the dose-limiting toxicities, primarily myelosuppression. nih.gov Recognizing the impact of N-acetylation variability, subsequent Phase I studies were designed to define recommended Phase II doses tailored for different acetylator phenotypes. nih.gov One such study involved 26 patients with advanced cancer who underwent acetylator phenotyping to guide dose assignment. nih.gov Slow acetylators were typically assigned higher dose levels compared to fast acetylators in an effort to manage toxicity. nih.gov
A Phase I/II dose-escalation trial further explored the concept of optimizing amonafide dosing based on acetylation genotype. ascopubs.org This study prospectively determined the N-acetyltransferase 2 (NAT2) genotype of patients to inform dose escalation. ascopubs.org Amonafide was administered on a weekly schedule in this trial, with different dose escalation ranges for rapid/intermediate and slow acetylators. ascopubs.org Another Phase I/II multicenter study specifically investigated individualized amonafide dosing based on acetylator phenotype in men with androgen-independent prostate cancer. medpath.com Amonafide also showed activity in Phase I and II trials in patients with secondary acute myeloid leukemia (AML). aacrjournals.org Data from 73 patients enrolled in three Cancer and Leukemia Group B (CALGB) Phase II trials utilizing a standard amonafide dose were analyzed to correlate pharmacokinetic variability with observed toxicity. nih.gov
Correlation of Acetylator Phenotype with Clinical Outcomes
The correlation between acetylator phenotype and clinical outcomes, particularly toxicity, was a central finding in amonafide research. Studies using caffeine (B1668208) as a probe drug demonstrated that fast acetylators experienced significantly greater myelosuppression following amonafide treatment compared to slow acetylators. taylorandfrancis.comresearchgate.netpharmgkb.org This increased toxicity in fast acetylators was presumed to be a consequence of enhanced conversion of amonafide to the active acetylated metabolite. researchgate.netnih.gov In one study, fast acetylators exhibited significantly greater toxicity, with a median white blood cell (WBC) nadir of 500/µL, in contrast to slow acetylators who had a median WBC nadir of 3,400/µL (P ≤ 0.001). nih.gov
Interestingly, the estimated area under the plasma concentration-time curve (AUC) of amonafide was found to be significantly greater in fast acetylators, suggesting a paradoxically lower total plasma clearance in this group. researchgate.net This observation led to the hypothesis that competition for oxidative metabolism might contribute to this effect. researchgate.net Beyond toxicity, a significant correlation was noted between the degree of myelosuppression experienced by patients and their response to amonafide, indicating a potentially steep dose-response relationship. researchgate.net In patients who experienced significant hematotoxicity (considered adequately dosed), response rates ranged from 35% to 50%. researchgate.net
Discontinuation of Amonafide Due to Toxicity Variability
Despite showing promise in some clinical settings, the clinical development of amonafide was significantly hampered and eventually discontinued (B1498344). aacrjournals.orgdiva-portal.orgrhhz.net The primary reason for this discontinuation was the highly variable and unpredictable toxicity observed among patients, which was largely attributed to the interindividual differences in N-acetylation driven by the polymorphic nature of the NAT2 enzyme. aacrjournals.orgnih.govdiva-portal.orgrhhz.net This variability made it challenging to identify a standard dose that would be both effective and tolerable across the patient population. While genetic differences in N-acetylation were the main factor, other patient characteristics such as lower pretreatment WBC count, lower albumin levels, and race were also found to influence the extent of toxicity. nih.gov The unpredictable toxicity profile presented a significant obstacle to the successful clinical development and regulatory approval of amonafide.
Strategies for Individualized Dosing Based on Acetylator Phenotype
Given the significant impact of N-acetylation on amonafide toxicity, strategies for individualized dosing based on acetylator phenotype were explored to improve the therapeutic index. medpath.comresearchgate.net The goal was to tailor the amonafide dose to each patient's metabolic capacity, thereby reducing the risk of severe toxicity in fast acetylators and potentially improving efficacy in slow acetylators. nih.gov
Studies demonstrated the feasibility of a complex dosing strategy that incorporated prospective acetylator phenotyping, model-guided dosing, and adaptive control mechanisms. nih.gov This approach aimed to personalize treatment based on an individual's metabolic profile. medpath.com
Phenotyping Methods (e.g., Caffeine Probe)
Phenotyping methods were employed to determine a patient's acetylator status before initiating amonafide treatment. A common and widely used method involved administering caffeine as a probe drug. taylorandfrancis.comresearchgate.netnih.govpharmgkb.orgaacrjournals.orgbasicmedicalkey.com Caffeine is known to be metabolized by the same N-acetylation pathway as amonafide, making it a suitable indicator of NAT activity. aacrjournals.orgbasicmedicalkey.com
The caffeine test typically involves administering a standard dose of caffeine (e.g., 200 mg) after an overnight fast. basicmedicalkey.com Urine samples are then collected at specific time points, commonly 4 and 5 hours post-administration. basicmedicalkey.com The 5-hour urine specimen is analyzed for the concentrations of specific caffeine metabolites, such as 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU) and 1-methylxanthine (B19228) (1X). basicmedicalkey.com The ratio of these metabolites (AFMU/1X) is calculated and used to classify individuals into different acetylator phenotypes. basicmedicalkey.com Based on the distribution of this metabolic ratio in a population, cutoffs are established to define slow and rapid acetylators. basicmedicalkey.com In a bimodal distribution, an AFMU/1X ratio of less than 0.66 might define slow acetylators. basicmedicalkey.com With the recognition of intermediate acetylators, a trimodal distribution may be considered, where ratios between 0.66 and 3.0 define intermediate acetylators, and ratios above 3.0 might indicate "ultrarapid" acetylators. basicmedicalkey.com Early research showed good correlation between NAT2 genotype and the phenotype determined by the caffeine test. tandfonline.com
Genotyping of NAT2 Variants
In addition to phenotypic testing, genotyping of variants in the NAT2 gene became an important strategy for determining acetylator status. Amonafide is extensively metabolized by the NAT2 enzyme, which is known to be highly polymorphic in human populations due to numerous single nucleotide variants (SNPs) in its coding region. aacrjournals.orgascopubs.orgnih.govdiva-portal.org These genetic variations lead to different levels of NAT2 enzyme activity and are the basis for the slow, intermediate, and rapid acetylator phenotypes. nih.govdiva-portal.org
Dose Adjustment Guidelines for Slow and Fast Acetylators
The variability in NAT2 activity has been correlated with the pharmacokinetics and toxicity of amonafide. Studies have demonstrated that individuals who are fast acetylators exhibit increased exposure to this compound compared to slow acetylators when given the same dose of amonafide taylorandfrancis.comtandfonline.comascopubs.org. For instance, plasma levels of this compound were substantially higher in rapid acetylators compared to slow acetylators at both 45 minutes and 24 hours following amonafide administration tandfonline.com.
This increased exposure to the active this compound metabolite in fast acetylators has been linked to a higher incidence and greater severity of myelosuppression, a significant toxicity associated with amonafide taylorandfrancis.comtandfonline.comascopubs.org. In contrast, slow acetylators, who metabolize amonafide less rapidly to this compound, generally experience less myelosuppression at standard amonafide doses taylorandfrancis.comascopubs.org.
These findings underscore the importance of considering acetylator phenotype when determining appropriate amonafide dosing to manage toxicity and potentially optimize therapeutic outcomes taylorandfrancis.comtandfonline.comaacrjournals.org. Clinical investigations have aimed to define dose adjustments based on a patient's acetylator status aacrjournals.orgnih.gov.
A phase I study specifically investigated amonafide dosing based on acetylator phenotype, determined using caffeine as a probe aacrjournals.orgnih.gov. This study aimed to establish recommended phase II doses separately for slow and fast acetylators aacrjournals.orgnih.gov. The results indicated a correlation between acetylator phenotype and observed toxicity aacrjournals.orgnih.gov.
Data from this study showed differing responses in terms of myelosuppression (measured by median white blood cell nadir) between the two groups at various dose levels.
| Acetylator Phenotype | Amonafide Dose (mg/m²/day for 5 days) | Median WBC Nadir (/µL) | Reference |
| Slow Acetylators | 375 | 1600 | aacrjournals.orgnih.gov |
| Fast Acetylators | 200 | 5300 | aacrjournals.orgnih.gov |
| Fast Acetylators | 250 | 2000 | aacrjournals.orgnih.gov |
Based on these and other findings, dose adjustment guidelines have been suggested to mitigate the increased toxicity observed in fast acetylators jodrugs.comtandfonline.comaacrjournals.org. One approach proposed a lower dose for fast acetylators compared to slow acetylators jodrugs.com. Specifically, a dose of 250 mg/m²/day for 5 of 21 days was suggested for fast acetylators, while a dose of 375 mg/m²/day for 5 of 21 days was recommended for slow acetylators jodrugs.com. Prior phenotyping to determine acetylator status is considered when available jodrugs.com. If phenotyping is not feasible, initiating therapy at the lower dose range (250 mg/m²) on the 5-day schedule, with potential escalation in the absence of hematological toxicity, has been suggested jodrugs.com.
The strategy of individualizing amonafide dosage based on acetylator phenotype, sometimes incorporating other factors like pretreatment white blood cell count and gender into pharmacodynamic models, represented an effort towards personalized medicine in cancer therapy, although amonafide's clinical development was ultimately discontinued tandfonline.comascopubs.orgsci-hub.runih.gov.
Synthesis and Derivatization of N Acetyl Amonafide and Analogues
Chemical Synthesis Pathways for N-Acetyl Amonafide (B1665376)
The synthesis of amonafide, the precursor to N-acetyl amonafide, has been reported through various chemical pathways. One described method involves the reaction of 3-amino-1,8-naphthalic anhydride (B1165640) with 1,1-dimethylethylenediamine. This reaction is typically carried out in a solvent like ethanol (B145695) under reflux conditions. rsc.orgrsc.org After heating and cooling, the resulting precipitate, which is amonafide, is collected and purified. rsc.orgrsc.org
The this compound metabolite can be synthesized from amonafide through an acetylation reaction. This involves introducing an acetyl group to the primary amine at the 5-position of the amonafide structure. While specific detailed chemical synthesis pathways solely focused on synthesizing this compound as a target compound from readily available precursors (other than amonafide itself) were not extensively detailed in the search results, its formation from amonafide via NAT2-mediated acetylation is a well-established metabolic pathway. rhhz.nettaylorandfrancis.comnih.govjodrugs.comthno.org Studies investigating NAT2 activity often involve incubating amonafide with the enzyme and acetyl CoA, followed by analysis (e.g., by HPLC) to detect the formation of this compound. rsc.org
Development of Amonafide Derivatives to Circumvent N-Acetylation
The variable toxicity associated with N-acetylation of amonafide by NAT2 has been a major impetus for the development of new amonafide derivatives. aacrjournals.orgresearchgate.netrhhz.netnih.govthno.org Strategies aim to reduce or eliminate this metabolic conversion while retaining or enhancing the desired anticancer activity. rhhz.netresearchgate.net
Several structural modification strategies have been explored to prevent or reduce the N-acetylation of amonafide. One primary approach involves altering the chemical environment around the primary amino group at the 5-position, which is the site of NAT2-mediated acetylation. rhhz.netresearchgate.net
Modifications include:
Fused Rings: Incorporating the primary amino group into a fused ring system can eliminate the free primary amine functionality susceptible to acetylation. rhhz.net
Blocking the Primary Amino Group: Introducing substituents directly onto the 5-amino group can sterically or electronically hinder the access of NAT2 to the acetylation site. rhhz.net Alkylation of the 4-amino group (in some naphthalimide numbering systems, this corresponds to the 5-amino group of amonafide) has been explored to avoid N-acetylation while aiming to maintain anticancer activity. researchgate.net
Changing the Position of the Amino Group: Shifting the amino group to a different position on the naphthalimide core, such as the 6-position, has been investigated. researchgate.net Derivatives with an amino group at the 6-position, like numonafides, have shown significantly reduced or absent acetylation compared to amonafide. nih.govresearchgate.net
The development of N-acetylation-resistant analogues, such as numonafides, represents a direct approach to address the metabolic instability of amonafide. Numonafides are described as 6-amino derivatives of amonafide. nih.govresearchgate.net Studies have shown that numonafides with a free amine at the 6-position or a substituted amine at the 6-position are not acetylated by NAT2, in contrast to amonafide which undergoes extensive acetylation. nih.govresearchgate.net
The synthesis of these numonafide derivatives involves chemical routes that introduce the amino functionality at the 6-position of the naphthalimide core, rather than the 5-position found in amonafide. nih.govresearchgate.net This structural change is key to their resistance to NAT2-mediated acetylation. Research has focused on evaluating the anticancer properties of these numonafides to determine if they retain the therapeutic efficacy of amonafide while avoiding the acetylation-related toxicity. nih.govresearchgate.net
Prodrug strategies have been explored as a means to improve the therapeutic index of amonafide by controlling its release and activation, potentially minimizing systemic exposure to the toxic N-acetyl metabolite. nih.govrsc.orgresearchgate.netrsc.org Prodrugs are inactive or less active derivatives that are converted to the active drug within the body, ideally with specificity for the target site. nih.govresearchgate.net
For amonafide, enzyme-responsive prodrugs have been developed. These prodrugs are designed to be activated by specific enzymes that are upregulated in cancer cells or the tumor microenvironment. nih.govrsc.orgresearchgate.net This targeted activation can lead to a higher concentration of the active drug (amonafide) at the tumor site, while reducing exposure to normal tissues and thus potentially lowering the incidence of acetylation and its associated toxicities. nih.govrsc.orgresearchgate.net An example includes an enzyme-triggered fluorogenic prodrug, AcKLP, designed to be activated by enzymes prevalent in glioblastoma cells, leading to the release of amonafide. rsc.orgnih.govrsc.orgresearchgate.net This strategy aims to improve the selectivity and efficacy of amonafide therapy. nih.govrsc.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of N-Acetylated Naphthalimides
Structure-Activity Relationship (SAR) studies of naphthalimide derivatives, including N-acetylated forms, are crucial for understanding how structural modifications influence their biological activity, including DNA intercalation, topoisomerase inhibition, and cytotoxicity. rhhz.netnih.gov
For amonafide and its N-acetyl metabolite, SAR studies have investigated the impact of the acetylation status on their interaction with biological targets. This compound is reported to possess cytotoxic activity, similar to the parent compound. jodrugs.combiosynth.com Studies comparing the activity of amonafide and this compound, as well as non-acetylated derivatives like numonafides, provide insights into the structural features required for activity and the role of acetylation. nih.govresearchgate.net
Research on naphthalimide SAR in general highlights the importance of the naphthalimide core for DNA intercalation. rhhz.netnih.gov Modifications to the side chain at the imide nitrogen (position 2) and substituents on the naphthalimide ring (like the amino group at position 5 in amonafide) can influence DNA binding affinity, topoisomerase inhibition, and cellular uptake. rhhz.net
Studies comparing amonafide and numonafides (6-amino derivatives) have shown that while their in vitro potencies and cellular anticancer mechanisms can be similar, the position of the amino group significantly impacts acetylation by NAT2. nih.govresearchgate.net This underscores that SAR studies in this class of compounds must consider not only the interaction with molecular targets but also the susceptibility to metabolic enzymes like NAT2. nih.govresearchgate.net
Data from SAR studies often involves evaluating the growth inhibitory effects (e.g., IC50 values) of different derivatives against various cancer cell lines and assessing their ability to intercalate DNA or inhibit topoisomerase II. rhhz.netnih.govresearchgate.net
| Compound | Structural Feature | NAT2 Acetylation | Representative In Vitro Activity (vs. Amonafide) |
| Amonafide | 5-amino group | Extensive | Baseline activity |
| This compound | 5-acetamido group | N/A (Metabolite) | Cytotoxic activity jodrugs.combiosynth.com |
| Numonafides | 6-amino or substituted 6-amino group | Reduced/Absent | Similar in vitro potency nih.govresearchgate.net |
| 4-Substituted Analogues | Substituent at the 4-position (amonafide numbering) | Avoids acetylation | Potent antitumor agents rhhz.net |
This table illustrates how structural changes, particularly at the amino-substituted position, can impact NAT2 acetylation and anticancer activity within the naphthalimide class.
Future Directions and Unexplored Research Avenues for N Acetyl Amonafide
Investigation of N-Acetyl Amonafide (B1665376) in Combination Therapies
The exploration of N-Acetyl Amonafide in combination therapies represents a significant avenue for future research. While studies have investigated combinations involving the parent compound amonafide, such as with 1-β-d-arabinofuranosylcytosine in acute myelogenous leukemia, leading to improved antileukemic activity compared to monotherapy aacrjournals.orgnih.govresearchgate.net, the specific contribution and potential synergistic effects of this compound within such regimens warrant dedicated study. Given that this compound is an active metabolite nih.govresearchgate.netnih.govthno.orgresearchgate.nettaylorandfrancis.comnih.govnih.govresearchgate.netnih.gov, understanding its interaction with other therapeutic agents could reveal novel synergistic combinations or identify regimens where its activity is particularly beneficial. Research could focus on evaluating the efficacy of this compound in combination with standard-of-care chemotherapies, targeted agents, or immunotherapies in preclinical models. Identifying combinations that exploit the specific mechanism of action or metabolic profile of this compound could lead to more effective treatment strategies with potentially altered toxicity profiles compared to amonafide-based combinations.
Advanced Pharmacogenomic and Proteomic Studies
Advanced pharmacogenomic and proteomic studies are crucial for understanding the variability in response to amonafide and its metabolite, this compound, and for guiding personalized medicine approaches. The polymorphic activity of NAT2, the enzyme responsible for the formation of this compound, is a major determinant of amonafide's metabolism and has been correlated with its toxicity and clinical outcomes nih.govaacrjournals.orgnih.govthno.orgtaylorandfrancis.comnih.govnih.govnih.govcancernetwork.comnih.govnih.gov. Individuals with different NAT2 acetylator phenotypes exhibit significant inter-individual variability in the plasma concentrations of amonafide and this compound nih.govtaylorandfrancis.comnih.govnih.govcancernetwork.comnih.gov.
Future research should delve deeper into the pharmacogenomics of this compound, extending beyond NAT2 to investigate other genetic variations that might influence its disposition, target interaction, and downstream effects. This could involve genome-wide association studies (GWAS) or next-generation sequencing to identify novel genetic markers associated with sensitivity or resistance to this compound. Proteomic studies could complement these efforts by identifying protein expression profiles that correlate with this compound activity or predict patient response. Research quantifying NAT2 catalytic activity in cell lysates using techniques like LC-MS/MS to measure the formation of this compound from amonafide highlights the feasibility of such detailed metabolic studies nih.gov. Integrating pharmacogenomic and proteomic data could provide a comprehensive understanding of the molecular factors influencing this compound's activity, paving the way for more precise patient stratification and treatment individualization ismpp.orgwdh.ac.id.
Development of Novel Delivery Systems for this compound or its Precursors
The development of novel delivery systems specifically for this compound or designed to control its formation from amonafide precursors represents a critical area for future investigation. The variable and sometimes unpredictable toxicity associated with systemic administration of amonafide, linked to the formation of this compound, underscores the need for targeted delivery strategies aacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.govthno.org.
Research into novel delivery systems could explore various approaches, including nanoparticle formulations, liposomes, or antibody-drug conjugates, aimed at selectively delivering this compound to tumor sites. Alternatively, prodrug strategies could be developed where an inactive precursor is designed to be selectively cleaved within the tumor microenvironment to release this compound. Examples of research into delivery systems for amonafide and its analogues, such as MRI-visible magnetic microspheres for liver tumors or glycosidase-activated prodrugs, demonstrate the potential of such approaches to improve targeted delivery and reduce systemic exposure and toxicity thno.orgresearchgate.netrsc.org. Applying these advanced delivery technologies specifically to this compound could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby potentially overcoming the historical limitations faced by the parent compound.
Exploration of this compound's Activity in Diverse Cancer Types
While amonafide has been investigated in a range of cancer types, including breast, prostate, acute myeloid leukemia, lung, liver, colon, and ovarian cancers nih.govaacrjournals.orgresearchgate.netnih.govthno.orgnih.govresearchgate.nettaylorandfrancis.comnih.govnih.govcancernetwork.comismpp.orgrsc.orgmedchemexpress.comresearchgate.netsemanticscholar.org, a focused exploration of the activity of isolated this compound across a diverse panel of cancer types is warranted. As an active metabolite, this compound is presumed to contribute to the observed effects of amonafide nih.govresearchgate.netnih.govthno.orgresearchgate.nettaylorandfrancis.comnih.govnih.govresearchgate.netnih.gov. However, its specific potency and efficacy profile may differ from that of the parent compound.
Future studies should involve comprehensive in vitro screening of this compound against a wide array of cancer cell lines representing various tumor types and subtypes, including those with different genetic backgrounds and resistance mechanisms. In vivo studies in relevant animal models would further clarify its antitumor activity and pharmacokinetic profile in a physiological setting. This targeted exploration could identify specific cancer types or patient populations where this compound demonstrates superior activity or a more favorable therapeutic window compared to amonafide or other existing therapies. Understanding the spectrum of activity of this compound is essential for determining its potential clinical utility.
Re-evaluation of this compound in Personalized Medicine Contexts
The re-evaluation of this compound within personalized medicine contexts builds upon the understanding gained from pharmacogenomic studies. The significant impact of NAT2 phenotype on amonafide metabolism and toxicity highlights the potential for individualizing therapy based on a patient's metabolic profile nih.govaacrjournals.orgnih.govthno.orgtaylorandfrancis.comnih.govnih.govnih.govcancernetwork.comnih.govnih.gov. While amonafide's clinical development was complicated by this variability, the focus on this compound allows for a direct assessment of its role in personalized treatment strategies.
Future research should investigate whether tailoring the administration or dosage of this compound, or a precursor designed to release it, based on a patient's NAT2 phenotype or other relevant biomarkers, can improve efficacy and reduce toxicity. This could involve prospective clinical trials stratifying patients based on their predicted ability to form or metabolize this compound. Developing predictive models that integrate genetic information (e.g., NAT2 genotype), phenotypic markers (e.g., acetylator status), and potentially proteomic data could help identify patients most likely to benefit from this compound-based therapies and determine optimal dosing strategies nih.govnih.govascopubs.org. Re-evaluating this compound in this personalized framework may unlock its therapeutic potential for specific patient populations where the challenges associated with amonafide metabolism can be effectively managed or leveraged.
Q & A
Q. What is the primary mechanism of action of N-Acetyl Amonafide in cancer models?
this compound, an active metabolite of amonafide, primarily acts as a topoisomerase II (Topo II) inhibitor by intercalating into DNA and disrupting Topo II-mediated DNA repair processes. This results in DNA double-strand breaks (DSBs), inhibition of replication/transcription, and apoptosis . In melanoma cell lines (e.g., M14 and A375), it suppresses the AKT/mTOR pathway, reducing epithelial-mesenchymal transition (EMT) markers like N-cadherin and Slug while upregulating E-cadherin .
Q. Methodological Insight :
Q. How does genetic variability in N-acetylation impact this compound toxicity?
this compound's toxicity is strongly influenced by polymorphisms in N-acetyltransferase (NAT) enzymes. Fast acetylators (36% of patients) exhibit higher toxicity due to rapid conversion of amonafide to its active metabolite, leading to severe leukopenia (median WBC nadir: 500/µL vs. 3,400/µL in slow acetylators) . Non-genetic factors like baseline WBC count, albumin levels, and race (e.g., slower clearance in minority women) also modulate toxicity .
Q. Methodological Insight :
- Population pharmacodynamic studies : Use limited sampling strategies (e.g., plasma concentrations at 45 minutes and 24 hours post-dose) to estimate AUC and correlate with toxicity markers .
- Multivariate analysis : Include variables like race, albumin, and pretreatment WBC counts in toxicity risk models .
Advanced Research Questions
Q. How can contradictions in reported mechanisms of action (Topo II vs. AKT/mTOR inhibition) be reconciled?
While this compound is classically a Topo II inhibitor , its suppression of AKT/mTOR signaling suggests a secondary pathway. Proposed hypotheses:
Topo II inhibition may indirectly downregulate AKT/mTOR via DNA damage response pathways.
Off-target effects on kinase signaling networks.
Q. Methodological Insight :
Q. What experimental designs optimize this compound combination therapies?
Synergy with 5-fluorouracil (5FU) is observed in melanoma cells, where 8 µM this compound + 5 µM 5FU reduces proliferation by 60–70% (CCK-8 assay) . Key considerations:
- Sequencing : Pre-treatment with 5FU may sensitize cells to Topo II inhibition.
- Dose titration : Avoid overlapping toxicity (e.g., leukopenia from this compound + myelosuppression from 5FU).
Q. Methodological Insight :
Q. How does this compound’s activity vary across model organisms?
In C. elegans, this compound extends lifespan by inhibiting Topo II (homolog of human TOP2), improving healthspan metrics (e.g., motility at 100 µM) . Contrast with human data suggests species-specific metabolic or target affinity differences.
Q. Methodological Insight :
- Cross-species pharmacokinetics : Compare metabolite clearance rates using LC-MS/MS.
- RNAi screens : Validate Topo II as the primary target in nematodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
